Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, features an ethyl ester group, an iodinated benzamide moiety, and a benzothiazole ring, making it a unique and valuable molecule for various scientific applications.
Properties
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O3S/c1-2-23-16(22)10-7-8-13-14(9-10)24-17(19-13)20-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRHXBKXTTWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the iodination of 2-aminobenzoic acid to form 2-iodobenzoic acid. This is followed by the formation of the benzothiazole ring through a cyclization reaction with 2-aminothiophenol. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects. The iodinated benzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the iodinated benzamide and ethyl ester groups, making it less versatile in certain applications.
Benzothiazole-2-thiol: Contains a thiol group instead of the iodinated benzamide, which affects its reactivity and biological activity.
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Similar structure but without the iodinated benzamide, leading to different chemical and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their varied biological activities. The presence of the iodo substituent enhances its reactivity and potential interactions with biological targets.
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Anticancer Properties : The compound has shown promise in cancer research, particularly through mechanisms involving apoptosis induction. It may increase caspase-3 expression while down-regulating anti-apoptotic proteins such as Bcl-2, leading to enhanced cancer cell death .
- Anti-inflammatory Effects : Studies have reported that thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This suggests a role for this compound in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound against several pathogenic bacteria, showing a minimal inhibitory concentration (MIC) that indicates strong antibacterial activity. This positions it as a candidate for developing new antibiotics, particularly against resistant strains.
- Cancer Cell Proliferation : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates, suggesting its potential as an anticancer agent .
- Inflammatory Disease Models : Preclinical models demonstrated that this compound could significantly reduce inflammation markers in induced models of arthritis and colitis, supporting its therapeutic potential in chronic inflammatory conditions .
Q & A
Q. What are the key synthetic pathways for Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylate precursor with 2-iodobenzoyl chloride. Critical steps include:
- Amide bond formation : Reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 2-iodobenzoyl chloride in anhydrous DMF or THF, using a base like triethylamine to scavenge HCl .
- Esterification : Ethyl ester groups are introduced via nucleophilic substitution or condensation reactions under reflux .
Optimization focuses on temperature control (60–80°C), solvent polarity (DMF for high solubility), and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize yields (typically 70–85%) and minimize byproducts .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 identify substituent environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to resolve iodine positioning and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- HPLC/MS : Purity (>95%) and molecular weight confirmation (MW ~428.2 g/mol) are achieved using reverse-phase C18 columns and ESI-MS .
Q. What preliminary biological screening assays are relevant for this compound?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) assess IC50 values, often revealing potency in the low micromolar range due to thiazole-mediated apoptosis induction .
- Antimicrobial testing : Disk diffusion or microdilution assays evaluate inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide structural modifications?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electrophilic sites : The iodine atom and amide carbonyl are electron-deficient, favoring nucleophilic attack (e.g., Suzuki coupling at iodine) .
- HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest redox activity, aligning with observed pro-apoptotic effects in cancer cells .
- Docking studies : Molecular dynamics simulations predict binding to BCL-2 or DNA gyrase, informing SAR for enhanced target affinity .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Comparative SAR data from analogous compounds reveal:
Q. How can conflicting data in mechanism-of-action studies be resolved?
Contradictions (e.g., variable IC50 across cell lines) arise from:
- Cellular uptake differences : LogP calculations (~2.8) indicate moderate permeability; confocal microscopy with fluorescent analogs quantifies intracellular accumulation .
- Off-target effects : Proteome-wide affinity profiling (e.g., kinome screens) identifies secondary targets like kinases, necessitating selective functionalization (e.g., PEGylation) .
Q. What advanced purification techniques address challenges in isolating this compound?
- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) separates iodinated byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–182°C) suitable for X-ray analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
